Reboxetine

Description

Propriétés

IUPAC Name |

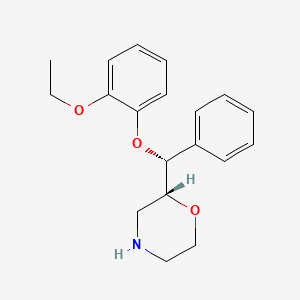

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQGYUDMJHNJBX-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048257, DTXSID401315414 | |

| Record name | Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility: greater than 5 mg/mL in water /Mesylate/ | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

71620-89-8, 105017-38-7, 98769-81-4 | |

| Record name | Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71620-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105017-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reboxetine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071620898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(-)-Reboxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | REBOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/947S0YZ36I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170-171 °C (Mesylate salt), 170-171 °C | |

| Record name | Reboxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | REBOXETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

La réboxétine est synthétisée par une série de réactions chimiques impliquant la formation de son intermédiaire clé, la 2-(2-éthoxyphénoxy)éthylamine. La voie de synthèse implique généralement les étapes suivantes :

Formation de 2-(2-éthoxyphénoxy)éthylamine : Cet intermédiaire est préparé en faisant réagir le 2-éthoxyphénol avec l’oxyde d’éthylène en présence d’une base.

Formation de la réboxétine : L’intermédiaire est ensuite mis à réagir avec le ®-(-)-2-phénylglycinol en présence d’un agent de couplage pour former la réboxétine.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

La réboxétine a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisée dans les études électrochimiques pour comprendre son comportement redox.

Biologie : Étudiée pour ses effets sur les niveaux de norépinéphrine dans le cerveau.

Médecine : Principalement utilisée comme antidépresseur pour le traitement du trouble dépressif majeur.

Industrie : Utilisée dans l’industrie pharmaceutique pour la production de médicaments antidépresseurs.

Applications De Recherche Scientifique

Reboxetine has a wide range of scientific research applications, including:

Chemistry: Used in electrochemical studies to understand its redox behavior.

Biology: Investigated for its effects on norepinephrine levels in the brain.

Medicine: Primarily used as an antidepressant for the treatment of major depressive disorder.

Industry: Utilized in the pharmaceutical industry for the production of antidepressant medications.

Mécanisme D'action

La réboxétine exerce ses effets en inhibant sélectivement la recapture de la norépinéphrine. Elle se lie au transporteur de la norépinéphrine, empêchant la recapture de la norépinéphrine dans les neurones présynaptiques. Cela conduit à une augmentation de la concentration de norépinéphrine dans la fente synaptique, améliorant la neurotransmission et soulageant les symptômes dépressifs . La réboxétine n’affecte pas de manière significative la recapture de la sérotonine ou de la dopamine .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Reboxetine’s selectivity for NET distinguishes it from other antidepressants:

- SSRIs (e.g., Fluoxetine, Sertraline): SSRIs selectively inhibit serotonin (5-HT) reuptake. This compound, in contrast, has negligible serotonergic activity, which may explain its weaker efficacy in broad MDD populations but superior outcomes in patients with noradrenergic dysfunction .

- SNRIs (e.g., Venlafaxine) : SNRIs inhibit both 5-HT and NE reuptake. While venlafaxine shows broader efficacy, this compound’s pure NE focus may benefit patients with fatigue or psychomotor retardation .

- TCAs (e.g., Amitriptyline): TCAs non-selectively inhibit 5-HT, NE, and dopamine reuptake but also block muscarinic and histaminergic receptors, causing sedation and anticholinergic effects. This compound’s tolerability profile is superior .

- Other NRIs (e.g., Atomoxetine) : Both inhibit NET, but atomoxetine is approved for ADHD. This compound’s (S,S)-enantiomer exhibits higher NET affinity (pKi = 8.99 in rats; 8.40 in humans) and selectivity (>5,000-fold over 5-HT transporters) compared to atomoxetine .

Clinical Efficacy

- This compound vs. Fluoxetine : In a double-blind trial, this compound and fluoxetine showed comparable overall efficacy (mean HAM-D reduction: ~50%), but this compound outperformed fluoxetine in severe MDD (HAM-D ≥25) and improved motivation/self-perception .

- This compound vs. Sertraline : this compound achieved higher remission rates (HAM-D ≤7: 68% vs. 45%) at 11 weeks, though side effects (dry mouth, sweating) were more frequent .

Pharmacokinetic and Metabolic Differences

| Parameter | This compound | Atomoxetine | Amitriptyline |

|---|---|---|---|

| Half-Life (h) | 12.5 (humans) | 5.2 (adults) | 21–25 |

| Metabolism | CYP3A4 | CYP2D6 | CYP2C19/2D6 |

| Key Metabolites | O-deethylated | 4-Hydroxy | Nortriptyline |

This compound’s CYP3A4-dependent metabolism reduces drug-drug interaction risks compared to CYP2D6 substrates like atomoxetine .

Adverse Effects and Tolerability

- This compound : Insomnia (18%), dry mouth (12%), and sweating (9%) are common but typically mild . Unlike SSRIs, it lacks sexual dysfunction .

- SSRIs/SNRIs : Nausea (25–30%) and diarrhea (10–15%) are prevalent .

- TCAs : Sedation (40%), weight gain (20%), and constipation (15%) limit utility .

Translational and Species-Specific Effects

This compound’s effects vary across species:

- In humans, it disrupts sensory gating (P50 suppression) when combined with haloperidol, but this effect is absent in rats .

Activité Biologique

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder. Its biological activity involves modulating neurotransmitter systems, particularly norepinephrine (NE) and serotonin (5-HT), which are critical in mood regulation. This article delves into the pharmacodynamics, clinical efficacy, and emerging research on the biological effects of this compound.

This compound acts by selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, thereby increasing its availability and enhancing noradrenergic transmission. This mechanism is pivotal for its antidepressant effects. Unlike selective serotonin reuptake inhibitors (SSRIs), which primarily target serotonin, this compound's focus on norepinephrine offers a different therapeutic profile.

Norepinephrine and Dopamine Levels

Research indicates that this compound significantly increases extracellular levels of norepinephrine and dopamine in the frontal cortex. A study demonstrated that chronic administration of this compound (10 mg/kg/day) raised extracellular NE levels from 15.0 ± 1.3 fmol/15 μl to 64.7 ± 5.6 fmol/15 μl, a fourfold increase compared to control groups . Additionally, acute doses resulted in an 83% increase in extracellular dopamine levels, indicating a robust impact on dopaminergic activity as well .

Clinical Efficacy

This compound has been evaluated in various clinical settings for its efficacy in treating depression. A preliminary report indicated that 56% of patients showed significant improvement in depressive symptoms after treatment with this compound . However, it has been noted that response rates for this compound are lower compared to SSRIs, with a meta-analysis revealing that it was inferior to SSRIs regarding remission and response rates .

Efficacy vs. Placebo and SSRIs

A comprehensive analysis comparing this compound to placebo and SSRIs highlighted several key findings:

| Comparison | Odds Ratio (95% CI) |

|---|---|

| This compound vs. Placebo | Remission: 2.51 (1.49-4.25) |

| Response: 2.47 (1.49-4.11) | |

| This compound vs. SSRIs | Remission: 0.98 (0.68-1.40) |

| Response: 0.95 (0.66-1.38) |

These findings suggest that while this compound may provide some benefit over placebo, it does not perform as well as SSRIs in terms of overall efficacy .

Adverse Effects and Safety Profile

Despite its therapeutic potential, concerns have been raised regarding the safety and tolerability of this compound. Studies indicate higher dropout rates due to adverse effects compared to SSRIs . The overall safety profile suggests caution, especially considering publication bias where positive outcomes were more frequently reported than negative ones .

Emerging Research

Recent studies have explored additional biological activities of this compound beyond its antidepressant effects:

- Anti-Candidal Activity : this compound has shown potential as an anti-fungal agent against Candida species, indicating broader applications in pharmacotherapy .

- Impact on Sleep Apnea : Research has suggested that this compound may reduce the severity of obstructive sleep apnea, providing insights into its effects on respiratory function during sleep .

Q & A

Basic Research Questions

Q. What are the standard methodologies for assessing Reboxetine’s efficacy in randomized controlled trials (RCTs)?

- RCTs evaluating this compound typically employ double-blind designs with placebo or active comparators (e.g., SSRIs). Primary outcomes include remission and response rates (HAMD-17 or similar scales), while harm outcomes track adverse events and withdrawal rates . Standard protocols require rigorous randomization, blinding, and intention-to-treat analysis to minimize bias. However, reliance on published data alone may overestimate efficacy due to selective reporting .

Q. How should researchers structure a PICOT framework for this compound studies?

- A PICOT approach (Population, Intervention, Comparison, Outcome, Time) ensures methodological clarity. For example:

- Population : Adults diagnosed with major depressive disorder (MDD).

- Intervention : this compound (4–8 mg/day).

- Comparison : Placebo or SSRIs (e.g., fluoxetine, paroxetine).

- Outcome : Remission rate (HAMD-17 ≤7) at 6–8 weeks.

- Time : Acute-phase trials (≥6 weeks) .

Q. What are the key requirements for experimental reproducibility in this compound trials?

- Detailed documentation of dosing regimens, patient inclusion/exclusion criteria, and outcome measurement tools (e.g., HAMD-17) is critical. New compounds must be characterized with spectral data (NMR, HPLC) and purity assessments. Known compounds require literature citations for synthesis protocols .

Advanced Research Questions

Q. How can meta-analyses address publication bias in this compound research?

- Publication bias arises when positive outcomes are overrepresented. Researchers should:

- Include unpublished data (e.g., Clinical Study Reports, regulatory documents) to reduce bias.

- Use funnel plots and Egger’s regression to detect asymmetry in published vs. unpublished datasets.

- Conduct sensitivity analyses to assess robustness (e.g., excluding small or outlier studies) .

Q. What methodological adjustments are needed when analyzing this compound trials with heterogeneous settings (e.g., inpatient vs. outpatient)?

- Stratify analyses by setting to account for effect modifiers. For instance, inpatient trials may show inflated response rates due to controlled environments, whereas outpatient trials reflect real-world variability. Meta-regression can quantify the influence of setting on outcomes .

- Evidence: A sensitivity analysis excluding inpatient trials eliminated this compound’s apparent superiority to placebo (OR 1.24 → 1.05, P=0.796) .

Q. How should researchers reconcile contradictions between this compound’s efficacy in published vs. unpublished data?

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Access regulatory archives (e.g., EMA, FDA) and manufacturer databases for unpublished data.

- Novel : Highlight discrepancies to advocate for mandatory trial registration.

- Example: Published data overestimated this compound’s benefit by 115% vs. placebo and underestimated harm outcomes like withdrawal rates .

Q. What statistical approaches are recommended for handling intention-to-treat (ITT) violations in this compound trials?

- Use worst-case analysis for missing data (e.g., assuming non-responders dropped out due to adverse events). For example, a trial violating ITT principles showed this compound’s inferiority to citalopram vanished in worst-case scenarios (OR 0.51 → non-significant) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.